

An In-depth Technical Guide to Triphenylphosphine Sulfide (CAS: 3878-45-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylphosphine sulfide*

Cat. No.: B147668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine sulfide, with the CAS Number 3878-45-3, is a stable, colorless organophosphorus compound widely utilized in organic and organometallic chemistry.^[1] Structurally, it features a tetrahedral phosphorus center bonded to three phenyl rings and one sulfur atom.^[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, applications, and safety information. Its primary roles include acting as a sulfur transfer reagent, a ligand in coordination chemistry, and an analytical reagent for sulfur detection.^{[1][3]}

Chemical and Physical Properties

Triphenylphosphine sulfide, also known as triphenyl- λ^5 -phosphanethione, is a white, odorless solid at room temperature.^{[1][4]} It is generally insoluble in water but soluble in various organic solvents.^{[5][6]}

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	3878-45-3	[7]
Molecular Formula	C ₁₈ H ₁₅ PS	[8]
Molecular Weight	294.34 g/mol	[9]
Appearance	White solid	[4]
Melting Point	162 - 164 °C	[4]
Solubility	Insoluble in water	[5] [6]
Density	1.20 g/cm ³	[5]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data Points	Source(s)
³¹ P NMR	Chemical shift (δ) \approx 43.3 ppm (in CDCl ₃)	[10] [11]
¹³ C NMR	Phenyl ring signals observed between 128-135 ppm	[12]
IR Spectroscopy	C-H stretching vibrations observed at 3054-3057 cm ⁻¹	[12]
Mass Spectrometry	Molecular ion peak consistent with MW 294.35	[8]

Table 3: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
P=S Bond Length	~1.950 Å	[2]
P-C Bond Length	~1.817 Å	[2]
C-P-S Bond Angle	~113.1°	[2]
C-P-C Bond Angle	~105.7°	[2]

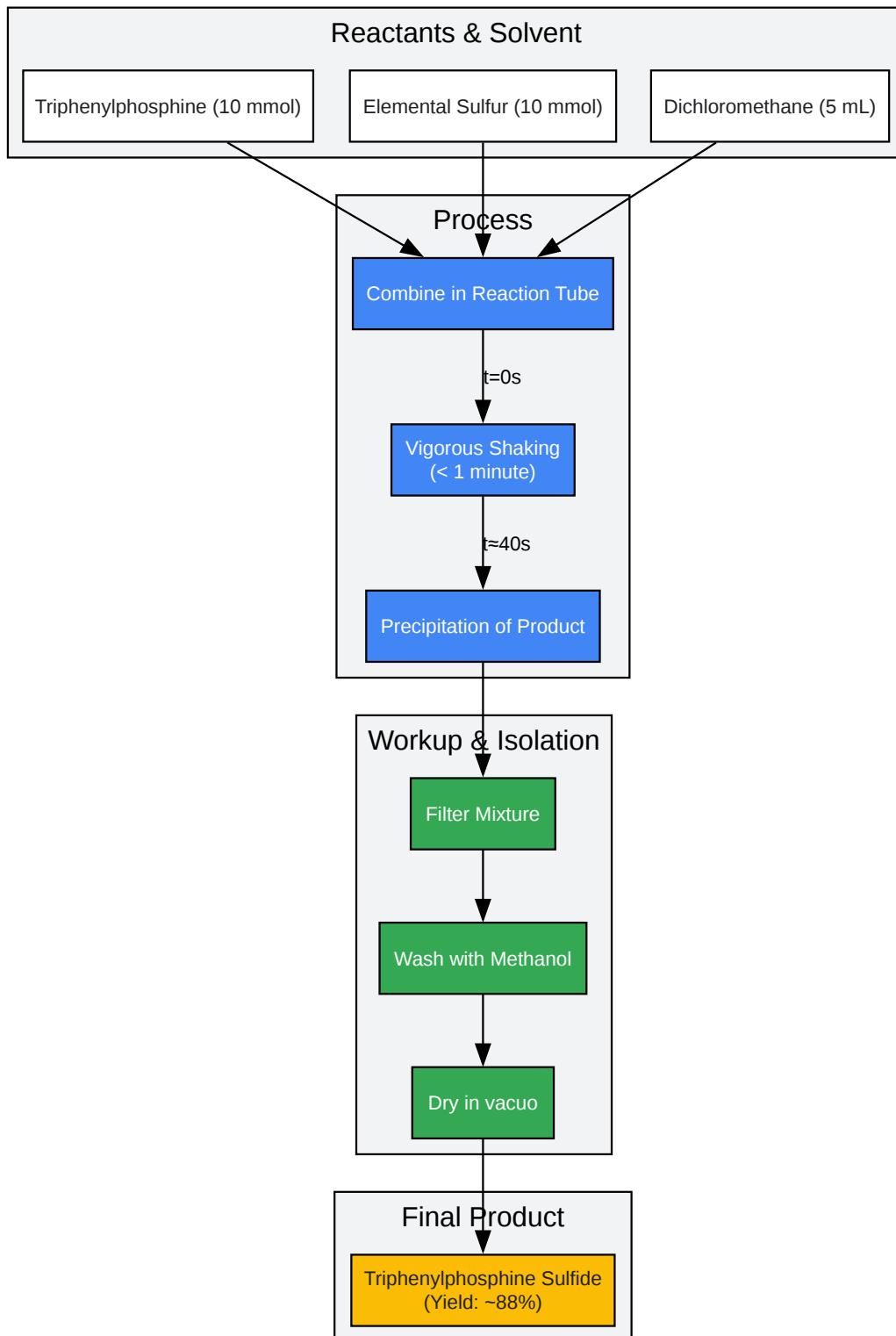
Synthesis and Experimental Protocols

The most common and efficient synthesis of **triphenylphosphine sulfide** involves the direct reaction of triphenylphosphine with elemental sulfur.[\[10\]](#) Older methods required prolonged heating, but recent procedures have demonstrated that the reaction can be completed in under a minute at room temperature.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Rapid Synthesis of Triphenylphosphine Sulfide[\[10\]](#)[\[13\]](#)

This protocol is based on the highly efficient method reported by Dager et al.

Materials:


- Triphenylphosphine (PPh₃) (2.62 g, 10 mmol)
- Elemental Sulfur (S₈) (320 mg, 10 mmol of S atoms)
- Dichloromethane (CH₂Cl₂) (5 mL)
- Methanol (MeOH) (~10 mL)
- Reaction tube with a cap
- Mechanical shaker (e.g., vortex mixer)

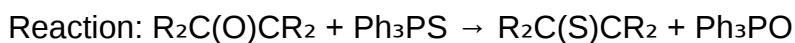
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- To a reaction tube, add triphenylphosphine (2.62 g, 10 mmol).
- Add elemental sulfur (320 mg, 10 mmol).
- Add dichloromethane (5 mL) to the tube and securely cap it.
- Begin vigorous shaking of the reaction mixture using a mechanical shaker.
- Observe the reaction progress. The solid reactants will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight exotherm may be noticed.
- Continue shaking. After approximately 40 seconds, the product, **triphenylphosphine sulfide**, will begin to precipitate as a white solid.[10]
- Once precipitation is complete (typically within 1 minute of total reaction time), allow the mixture to cool to room temperature.
- Filter the white precipitate using a Büchner funnel.
- Wash the collected solid with three portions of methanol (2 mL each).
- Dry the product in vacuo to yield pure **triphenylphosphine sulfide**. (Typical yield: ~2.59 g, 88%).[10][13]

Workflow: Rapid Synthesis of Triphenylphosphine Sulfide

[Click to download full resolution via product page](#)

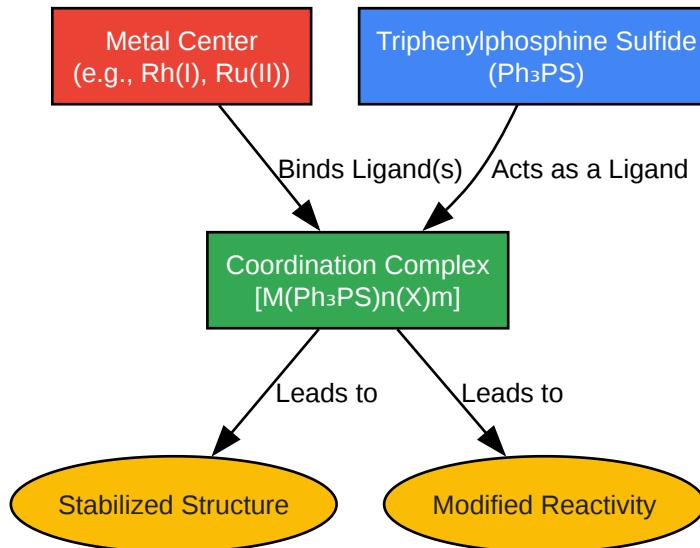

Caption: Workflow for the rapid synthesis of **triphenylphosphine sulfide**.

Reactivity and Applications

Triphenylphosphine sulfide is a versatile reagent with applications spanning organic synthesis, coordination chemistry, and analytical methods.

Organic Synthesis

The primary use of **triphenylphosphine sulfide** in organic synthesis is as a sulfur-transfer agent. It is particularly effective for the conversion of epoxides to their corresponding episulfides (thiiranes). This reaction proceeds with the concomitant formation of the thermodynamically stable triphenylphosphine oxide.[1]



It also reacts with ketenes to generate thioketenes.[1]

Coordination Chemistry

The sulfur atom in **triphenylphosphine sulfide** is weakly nucleophilic, allowing it to act as a Lewis base and a ligand for various metals.[1][15] Its bulky phenyl groups can influence the coordination sphere of the metal center, stabilizing complexes and affecting their structural properties.[3] It has been used to synthesize complexes with metals such as rhodium(I) and ruthenium(II).[12] For example, it forms complexes with the general formulas $[\text{Rh}(\text{Ph}_3\text{PS})_3\text{Cl}]$ and $[\text{Ru}(\text{Ph}_3\text{PS})_3\text{Cl}_2]$.[12]

Logical Relationship: Ph_3PS as a Ligand

[Click to download full resolution via product page](#)

Caption: Role of **triphenylphosphine sulfide** as a ligand in coordination chemistry.

Analytical Chemistry

Triphenylphosphine sulfide is utilized in the analysis of sulfur compounds. Elemental sulfur and other labile organosulfur compounds react with triphenylphosphine to produce **triphenylphosphine sulfide**, which can then be quantified using techniques like gas chromatography.[\[1\]](#)[\[15\]](#)

Safety and Handling

Triphenylphosphine sulfide is considered hazardous and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[16]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[16]
Skin Irritation	H315	Causes skin irritation	
Eye Irritation	H319	Causes serious eye irritation	
STOT SE 3	H335	May cause respiratory irritation	

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[\[4\]](#)
- Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN166).[\[9\]](#)
- Hand Protection: Wear suitable protective gloves.[\[9\]](#)

- Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4]

Toxicology:

- The intravenous LD50 in mice is reported as 180 mg/kg.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. TRIPHENYLPHOSPHINE SULFIDE | 3878-45-3 [chemicalbook.com]
- 7. Triphenylphosphine sulfide [webbook.nist.gov]
- 8. Triphenylphosphine sulfide [webbook.nist.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. isca.me [isca.me]
- 13. researchgate.net [researchgate.net]

- 14. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 15. wikiwand.com [wikiwand.com]
- 16. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenylphosphine Sulfide (CAS: 3878-45-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147668#triphenylphosphine-sulfide-cas-number-3878-45-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com